6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine
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Overview
Description
6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a fluorinated reagent under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as promoters, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with various biological targets. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)pyridin-2-amine: Similar structure but lacks the fluorine atom.
6-(trifluoromethyl)-2-pyridinamine: Contains a trifluoromethyl group instead of a single fluorine atom.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring.
Uniqueness
The presence of the fluorine atom in 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10FN3 |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10FN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15) |
InChI Key |
ZPQWFNSSGBTNET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=CC=C2)F |
Origin of Product |
United States |
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